molecular formula C20H25N3O B008380 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol CAS No. 36437-37-3

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

Cat. No.: B008380
CAS No.: 36437-37-3
M. Wt: 323.4 g/mol
InChI Key: RTNVDKBRTXEWQE-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol is a chemical compound known for its role as a UV absorber. It is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly effective in stabilizing polymers and preventing their degradation when exposed to sunlight.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol typically involves the reduction of 2-nitrophenylazophenols using thiourea S,S-dioxide in the presence of sodium hydroxide . This method ensures the formation of the benzotriazole ring, which is crucial for the compound’s UV-absorbing properties.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under specific conditions, leading to the formation of quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group, which is then cyclized to form the benzotriazole ring.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazoles and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation due to UV exposure.

    Biology: The compound is studied for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Research is ongoing to explore its potential use in sunscreen formulations and other dermatological applications.

    Industry: It is widely used in the plastics industry to enhance the durability and longevity of plastic products exposed to sunlight.

Mechanism of Action

The primary mechanism by which 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol exerts its effects is through the absorption of UV radiation. The benzotriazole ring structure allows the compound to absorb UV light and dissipate the energy as heat, thereby preventing the UV radiation from reaching and damaging the underlying material. This mechanism is crucial for its role as a UV stabilizer in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol

Uniqueness

Compared to similar compounds, 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol offers enhanced UV absorption due to the presence of both tert-butyl and sec-butyl groups. These substituents increase the compound’s stability and effectiveness as a UV absorber, making it particularly suitable for applications requiring long-term UV protection.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-butan-2-yl-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-6-13(2)15-11-14(20(3,4)5)12-18(19(15)24)23-21-16-9-7-8-10-17(16)22-23/h7-13,24H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVDKBRTXEWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)C(C)(C)C)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044661
Record name 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36437-37-3
Record name 2-(3-sec-Butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36437-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-6-(1-methylpropyl)-
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Record name 2-(2H-Benzotriazol-2-yl)-6-(butan-2-yl)-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 2
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 3
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 4
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 5
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Reactant of Route 6
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol

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